molecular formula C10H13N3O B3274051 2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol CAS No. 60078-53-7

2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol

Cat. No.: B3274051
CAS No.: 60078-53-7
M. Wt: 191.23 g/mol
InChI Key: HCSYTJCJTMZDOD-UHFFFAOYSA-N
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Description

2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol is a complex organic compound that features a benzimidazole ring substituted with a methylamino group and an ethan-1-ol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol typically involves the reaction of 2-(1H-benzo[d]imidazol-1-yl)ethan-1-ol with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. The methylamino group can enhance the compound’s binding affinity to its targets, while the ethan-1-ol side chain can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol is unique due to the presence of both the benzimidazole ring and the methylamino group, which confer specific chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-[2-(methylamino)benzimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-11-10-12-8-4-2-3-5-9(8)13(10)6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSYTJCJTMZDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the procedure of B. Agai, et al., Tetrahedron, 32, 839, (1976), to a cooled (0° C.), stirred suspension of 2-(2-aminoanilino)ethanol (30.4 g, 0.200 mol) in MeOH (100 mL) was added a solution of CH3NCS (14.6 g, 0.200 mol) in MeOH (60 mL) dropwise. The resulting mixture was stirred at room temperature for 4 hours and then heated under reflux for 15 minutes. CH3I (28.4 g, 0.200 mol) was added and the mixture was heated under reflux for 10 minutes, cooled to room temperature and stirred for 2 hours. Ether (200 mL) was added and the resulting precipitate was collected by filtration, taken up in nBuOH (140 mL), and heated under reflux for 10 hours. The mixture was cooled in the freezer for 3 hours and the white crystals were filtered. The material was dissolved in H2O and the solution was neutralized with 10% aqueous K 2 CO3. The white solid was collected by filtration to give 8.2 g (21%) of product m.p. >200° C.
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
28.4 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol
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2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol

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